![molecular formula C17H25NO5 B13231246 5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid](/img/structure/B13231246.png)
5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid is a synthetic organic compound with the molecular formula C13H17NO4 It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a propoxymethyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-aminopentanoic acid and benzyl chloroformate.
Protection of Amino Group: The amino group of 5-aminopentanoic acid is protected by reacting it with benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected intermediate.
Introduction of Propoxymethyl Group: The protected intermediate is then reacted with propoxymethyl halide under basic conditions to introduce the propoxymethyl group.
Deprotection: Finally, the benzyloxycarbonyl group is removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the amino and propoxymethyl groups can participate in binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-{[(Benzyloxy)carbonyl]amino}pentanoic acid: Similar structure but lacks the propoxymethyl group.
N-Cbz-5-aminovaleric acid: Another related compound with a similar backbone but different functional groups.
Uniqueness
5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid is unique due to the presence of the propoxymethyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C17H25NO5 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-(phenylmethoxycarbonylamino)-3-(propoxymethyl)pentanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-2-10-22-12-15(11-16(19)20)8-9-18-17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
RNSCZPDNCHHQHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


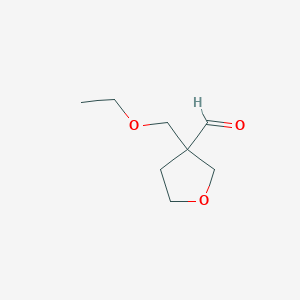
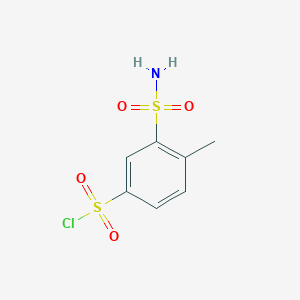
![Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate](/img/structure/B13231178.png)
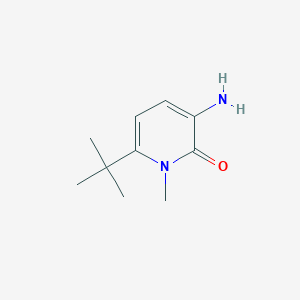
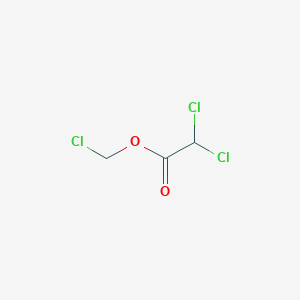
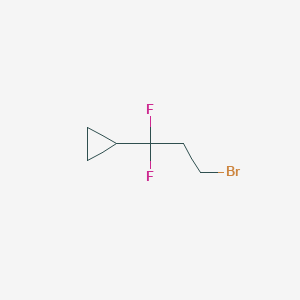
![2-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13231201.png)
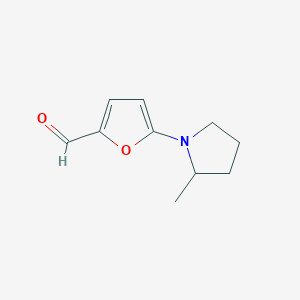
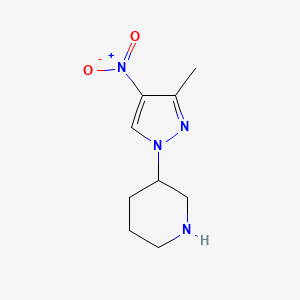
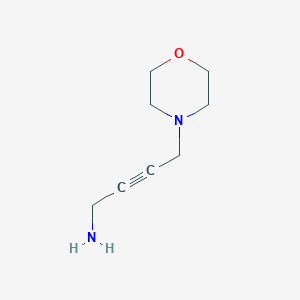
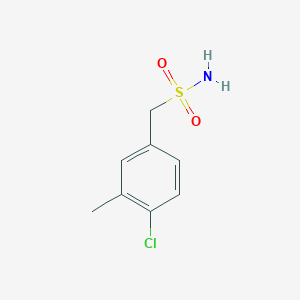
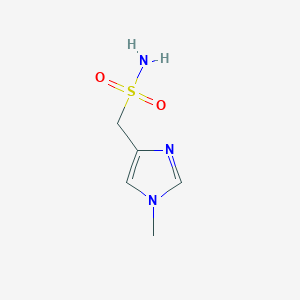
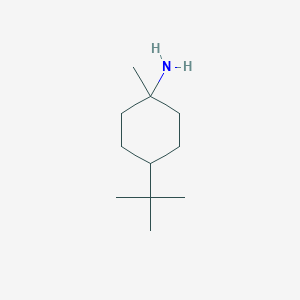
![1-[6-(4-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13231243.png)
